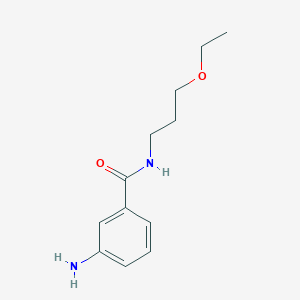

3-amino-N-(3-ethoxypropyl)benzamide

Description

3-Amino-N-(3-ethoxypropyl)benzamide is a benzamide derivative characterized by a 3-ethoxypropyl group attached to the amide nitrogen and an amino substituent at the meta position of the benzene ring. This compound serves as a building block in organic synthesis, particularly in pharmaceutical and materials science research . Its molecular formula is C₁₂H₁₇N₂O₂, with a molecular weight of 233.28 g/mol. The ethoxypropyl group imparts moderate lipophilicity, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name |

3-amino-N-(3-ethoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFFZCAAISNMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-ethoxypropyl)benzamide typically involves the reaction of 3-aminobenzamide with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-amino-N-(3-ethoxypropyl)benzamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

3-amino-N-(3-ethoxypropyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 3-amino-N-(3-ethoxypropyl)benzamide with analogous compounds, highlighting structural differences and functional impacts:

Key Structural and Functional Differences

- Ethoxy vs. However, the bulkier ethoxy group may reduce solubility in polar solvents.

- Amino Position: The meta-amino group in 3-amino-N-(3-ethoxypropyl)benzamide facilitates conjugation with aromatic systems, contrasting with para-substituted analogs like 4-amino-N-(3-(dimethylamino)propyl)benzamide, which show altered electronic properties for receptor binding .

- Functional Group Diversity : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit N,O-bidentate coordination, making them superior in metal-catalyzed reactions compared to the ethoxypropyl derivative .

Research Findings and Challenges

- Solubility Limitations : The ethoxypropyl group’s hydrophobicity can hinder aqueous solubility, necessitating formulation adjustments for drug delivery .

- Replacement Trends : Methoxypropyl and hydroxypropyl analogs are increasingly favored for catalysis and polymer applications due to better solubility and coordination capacity .

- Structural Insights : Computational studies on benzamide derivatives reveal that substituent position (meta vs. para) significantly impacts electronic properties and intermolecular interactions .

Biological Activity

3-Amino-N-(3-ethoxypropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of 3-amino-N-(3-ethoxypropyl)benzamide can be represented as follows:

- Molecular Formula : C13H17N2O2

- Molecular Weight : 233.29 g/mol

This compound contains an amino group and an ethoxypropyl side chain attached to a benzamide core, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that 3-amino-N-(3-ethoxypropyl)benzamide exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that it possesses significant activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential efficacy in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits proliferation in specific cancer cell lines |

The mechanisms through which 3-amino-N-(3-ethoxypropyl)benzamide exerts its effects are multifaceted:

- Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in cell signaling pathways, particularly those related to cancer cell growth.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses such as apoptosis (programmed cell death).

Case Studies

Several studies have explored the biological activity of 3-amino-N-(3-ethoxypropyl)benzamide in depth:

- Case Study 1 : A study evaluated its antimicrobial efficacy against a panel of bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This indicates a promising potential for development as an antimicrobial agent.

- Case Study 2 : In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response that warrants further investigation for potential therapeutic applications.

Table 2: Case Study Results

| Study Focus | Cell Line / Bacteria | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Inhibition observed |

| Anticancer | HeLa (cervical cancer) | >10 | Reduced viability |

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that 3-amino-N-(3-ethoxypropyl)benzamide induced apoptosis in human cancer cells through mitochondrial pathways, emphasizing its role as a potential anticancer agent .

- Synergistic Effects : Research has also suggested that combining this compound with other therapeutic agents could enhance its efficacy against resistant bacterial strains and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.